molecular formula C16H19BrN2O B1520773 N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine CAS No. 1098340-32-9

N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine

Cat. No. B1520773
CAS RN: 1098340-32-9
M. Wt: 335.24 g/mol
InChI Key: PVZDSXIQUVLGRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine” would depend on the specific reaction conditions and reagents used.


Molecular Structure Analysis

The molecular structure of a compound can be confirmed by its physicochemical properties and spectroanalytical data such as NMR and IR . The exact structure of “this compound” would need to be determined through similar methods.

Future Directions

The future directions for research on “N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine” could include further studies on its synthesis, properties, and potential applications. This could involve in-depth studies on its mechanism of action, potential uses in various industries, and safety profile .

properties

IUPAC Name

N'-[(4-bromophenyl)-(4-methoxyphenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O/c1-20-15-8-4-13(5-9-15)16(19-11-10-18)12-2-6-14(17)7-3-12/h2-9,16,19H,10-11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZDSXIQUVLGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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